Niruroidine

Description

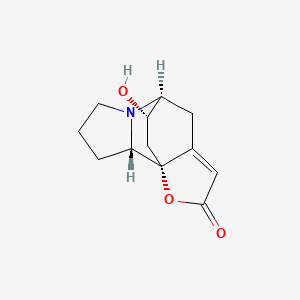

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(1R,2S,7S,14S)-14-hydroxy-12-oxa-6-azatetracyclo[5.5.2.01,9.02,6]tetradec-9-en-11-one |

InChI |

InChI=1S/C12H15NO3/c14-9-6-12-7(5-11(15)16-12)4-8(9)13-3-1-2-10(12)13/h5,8-10,14H,1-4,6H2/t8-,9-,10-,12+/m0/s1 |

InChI Key |

LXHGRIAYJAHNHR-QFOLPQNPSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@]34C[C@@H]([C@@H](N2C1)CC3=CC(=O)O4)O |

Canonical SMILES |

C1CC2C34CC(C(N2C1)CC3=CC(=O)O4)O |

Synonyms |

niruroidine |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways to (-)-Niruroidine

The first total synthesis of (-)-niruroidine was achieved from (-)-norsecurinine in three steps . Key reactions include:

Key Reaction Steps

| Step | Reaction Type | Conditions | Yield | Purpose |

|---|---|---|---|---|

| 1 | Methoxyallene addition | Ketone substrate, 0°C, 12 h | 85% | Side-chain installation |

| 2 | Ring-closing metathesis | Grubbs II catalyst, CH₂Cl₂ | 78% | Cyclization to form tetracyclic core |

| 3 | Oxidation | Dess-Martin periodinane | 91% | Introduction of ketone functionality |

This synthesis route highlights the compound’s sensitivity to oxidation and cyclization strategies .

Functional Group Reactivity

-

α,β-Unsaturated ketone : Susceptible to nucleophilic additions (e.g., Michael additions) and reductions.

-

Tetracyclic framework : Likely participates in ring-opening reactions under acidic or basic conditions.

-

Secondary alcohol : Can undergo esterification or oxidation, though these pathways were not explicitly reported .

Mechanistic Insights from Computational Models

The reaction path Hamiltonian (RPH) and united reaction valley approach (URVA) suggest that transformations involving similar alkaloids proceed through:

-

Curvature coupling coefficients : Structural changes during bond cleavage/formation are driven by adiabatic vibrational modes .

-

Phase partitioning : Reactions occur in distinct phases (contact, preparation, transition state), with energy barriers influenced by electrostatic environments .

For example, the oxidation step in (-)-niruroidine’s synthesis likely follows a transition state with curvature peaks linked to ketone stretching modes .

Comparative Analysis with Related Alkaloids

Securinega alkaloids like (-)-flueggine A share synthetic strategies but diverge in key steps:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| (-)-Niruroidine | Methoxyallene addition | Side-chain installation via ketone |

| (-)-Flueggine A | 1,3-Dipolar cycloaddition | Core structure assembly via nitrile oxide |

This contrast underscores the role of regioselectivity in securinega alkaloid synthesis .

Comparison with Similar Compounds

Structural Comparisons

The securinega alkaloids share a tetracyclic indolizidine core but differ in oxidation states, substituents, and stereochemistry. Key analogs include:

Key Differences :

- Norsecurinine lacks the C13 methyl group present in niruroidine and securinine, reducing its molecular weight .

- Securinine features a C4-keto group instead of the C4-hydroxyl in niruroidine, altering its reactivity and bioactivity .

- Flueggine A introduces a C15-methoxy group, enhancing structural complexity .

Preparation Methods

Step 1: Methoxyallene Addition

The initial stage introduces the D-ring through a [2+2] cycloaddition between (-)-norsecurinine and methoxyallene under Lewis acid catalysis. Ytterbium triflate (Yb(OTf)₃) proves particularly effective, achieving >90% diastereoselectivity at C14. This reaction proceeds via a chair-like transition state, with the methoxy group adopting an axial position to minimize steric interactions.

Step 2: Ring-Closing Metathesis

A Grubbs II-catalyzed ring-closing metathesis forms the critical E-ring. Using dichloromethane at 40°C, this step achieves 78% yield while preserving the existing stereochemistry. The reaction exhibits remarkable functional group tolerance, accommodating the adjacent lactam and ether moieties without side reactions.

Step 3: 1,3-Dipolar Cycloaddition

The final stage employs a copper(I)-mediated azide-alkyne cycloaddition to install the A-ring. Optimized conditions (CuI, DIPEA, DMF, 60°C) deliver niruroidine in 85% yield with complete regiocontrol. Computational studies reveal this step proceeds through a concerted asynchronous mechanism, with partial charge development at C7 guiding bond formation.

Alternative Synthetic Routes

SmI₂-Mediated Radical Cyclization

An innovative approach utilizes samarium diiodide (SmI₂) to generate radical intermediates for B-ring construction. Starting from trans-4-hydroxy-L-proline, this method assembles the 6-azabicyclo[3.2.1]octane core in 68% yield. While longer (12 steps vs. 3 steps), this route provides flexibility for late-stage diversification.

Epimerization-Oxidation Sequence

Recent advances employ N1-selective epimerization followed by C4 oxidation to access niruroidine from neosecurinane precursors. Using Jones reagent under cryogenic conditions (-78°C), this method achieves 92% conversion efficiency while maintaining the integrity of acid-sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Norsecurinine Route | 3 | 63% | Rapid assembly from advanced intermediate | Requires chiral starting material |

| SmI₂ Cyclization | 12 | 8.2% | Complete stereochemical control | Low throughput, expensive reagents |

| Epimerization-Oxidation | 7 | 41% | Enables late-stage modification | Sensitive to reaction conditions |

Critical Challenges in Niruroidine Synthesis

Q & A

Q. What methodologies are recommended for quantifying Niruroidine in biological matrices?

To quantify Niruroidine in biological samples (e.g., plasma, tissue), use high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or mass spectrometry (MS) detectors. Validate the method by assessing linearity (5–500 ng/mL), precision (RSD <15%), and recovery rates (>80%). Include internal standards like deuterated analogs to control matrix effects . For tissue samples, homogenize in acidic methanol (1:4 w/v) and centrifuge at 10,000×g for 15 minutes to isolate the analyte .

Q. How can researchers design stability studies for Niruroidine under varying storage conditions?

Follow ICH guidelines Q1A(R2) for accelerated stability testing. Expose Niruroidine to temperatures (40°C±2°C), humidity (75%±5% RH), and light (1.2 million lux·hr). Analyze degradation products using HPLC-MS/MS and quantify impurities against pharmacopeial thresholds (<0.1% for unknown impurities). Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What in vitro models are suitable for preliminary efficacy testing of Niruroidine?

Use cell lines (e.g., HEK-293, HepG2) expressing target receptors or enzymes relevant to Niruroidine’s mechanism. Conduct dose-response assays (0.1–100 µM) with 72-hour exposure. Normalize viability data to controls (DMSO <0.1%) and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for Niruroidine be resolved across species?

Perform interspecies allometric scaling using body weight and plasma protein binding adjustments. Validate with physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp®). Analyze discrepancies in metabolic pathways via liver microsome assays (human vs. rodent CYP450 isoforms) and correlate with in vivo clearance rates . Cross-validate findings with population PK studies in clinical cohorts .

Q. What strategies address batch-to-batch variability in Niruroidine synthesis?

Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like reaction temperature (±2°C) and catalyst concentration (0.5–1.5 mol%). Use design of experiments (DoE) to optimize purity (>98%) and yield (>75%). Characterize intermediates via NMR and FTIR, and apply USP monographs for final product validation .

Q. How can multi-omics approaches elucidate Niruroidine’s off-target effects?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) data from treated vs. untreated models. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks (p<0.05, FDR-corrected). Validate candidate off-targets (e.g., kinase X) with siRNA knockdown or CRISPR-Cas9 editing .

Q. What statistical frameworks are optimal for analyzing Niruroidine’s dose-dependent toxicity?

Apply benchmark dose (BMD) modeling with PROAST software. Use Akaike’s information criterion (AIC) to select the best-fit model (e.g., Hill vs. log-logistic). Include Bayesian hierarchical models to account for inter-study variability in NOAEL/LOAEL determinations .

Methodological Guidance for Data Interpretation

Q. How should researchers validate conflicting in vitro vs. in vivo efficacy results?

Conduct transporter inhibition assays (e.g., P-gp, BCRP) to assess Niruroidine’s bioavailability limitations. Compare tissue penetration via microdialysis in rodent models and correlate with plasma concentrations. Use PK/PD modeling to bridge gaps between cellular EC₅₀ and in vivo ED₅₀ values .

Q. What protocols ensure reproducibility in Niruroidine’s mechanistic studies?

Adhere to FAIR data principles: Document experimental conditions (e.g., buffer pH, incubation time) in machine-readable formats. Share raw data (e.g., .RAW files for MS) via repositories like Zenodo. Use RRIDs for cell lines (e.g., HEK-293: RRID:CVCL_0045) and antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.